1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate
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Overview
Description
1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate is a complex organic compound featuring a piperidine ring substituted with benzyl and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl 2-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate: shares similarities with other piperidine derivatives, such as 1-benzyl 2-tert-butyl (2S)-5-hydroxypiperidine-1,2-dicarboxylate and 1-benzyl 2-tert-butyl (2S)-5-aminopiperidine-1,2-dicarboxylate.
Uniqueness
The unique structural features of this compound, such as the specific arrangement of the benzyl and tert-butyl groups, contribute to its distinct reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-16(21)15-10-9-14(20)11-19(15)17(22)23-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEDQUMEBRVGBT-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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